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Property

Value

Source | Comments

LogP (Partition Coefficient)

Molecular Formula

Molecular Weight

Topological Polar Surface

Area (TPSA)

Hydrogen Bond Donors

Hydrogen Bond Acceptors

Rotatable Bonds

Lipinski's Rule of Five

pKa (base)

3.36 [1], 4.03 [2]
C27H32F2Ns [3]

506.606 g/mol (Average); 506.27 g/mol
(Monoisotopic) [3] [2]

75 A2 [2]

1[2]
7[2]
712]

0 violations [2]

4.48, 7.95 [1]

XLogP [2]

Indicates good oral
bioavailability potential
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Plasma Protein Binding 95-98% [3]

Bioavailability 45% [3]

Route of Elimination Primarily fecal (81%), renal (3%) [3]

Source | Comments

High; binding is
concentration-dependent.

Absolute bioavailability.

Mostly excreted as
metabolites.

Mechanism of Action and Experimental Insights

Abemaciclib is a selective, ATP-competitive inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) [3] [4].

Its mechanism can be visualized in the following pathway diagram:
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Abemaciclib inhibits CDK4/6, preventing cell cycle progression.

The following table details key experimental observations and the methodologies used to obtain them.
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Observation /

o Experimental Methodology Key Details /| Outcome

Finding

CDKa4/6 Inhibition In vitro kinase assays [5] [4] Inhibits Rb phosphorylation, causes G1
arrest in Rb-proficient cells [3].

Protein Binding Multi-spectroscopic analysis & Hydrophobic interactions with Bovine

Interaction Molecular Docking [6] Serum Albumin (BSA); static & dynamic
quenching.

Binding Site Molecular Dynamics (MD) Key residues: V101, H100 (H-bonds); 119,

Analysis Simulations & Binding Free Energy V27,A41, L152 (mt-alkyl interactions).

Calculation [5]
Genomic Binding ChIP-Seq analysis (Galaxy server, In MCF-7 cells; identified consensus
Sites MEME tools) [7] binding sequence.

Suggestions for Further Research

Given that "Avotaciclib" was not located, you may find the following steps helpful:

¢ Verify the Compound Name: "Avotaciclib" may be an internal code, a candidate from a specific
research group, or a potential misspelling of the approved drug "Abemaciclib."

e Consult Specialized Databases: Search proprietary chemical and pharmaceutical databases (e.g.,
CAS SciFinder, Reaxys, Cortellis) using the exact name, suspected structure, or developer
information.

o Estimate Properties with QSAR: If the structure is known, you can use Quantitative Structure-
Activity Relationship (QSAR) models to predict its LogP and other physicochemical properties
computationally [8].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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